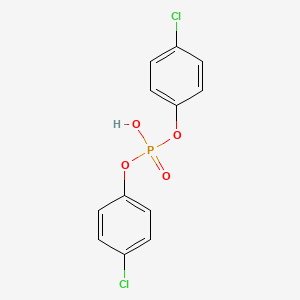

bis(4-chlorophenyl) hydrogen phosphate

Description

Bis(4-chlorophenyl) hydrogen phosphate is an organophosphate compound characterized by two 4-chlorophenyl groups attached to a central phosphate group. The chlorine substituents on the aromatic rings impart distinct electronic and steric properties, influencing its reactivity, solubility, and interactions in biological and industrial systems. Chlorinated aromatic phosphates are often scrutinized for environmental and health impacts, aligning with regulatory trends observed for similar compounds .

Properties

IUPAC Name |

bis(4-chlorophenyl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDCKYUUCIJIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OP(=O)(O)OC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-chlorophenyl) hydrogen phosphate typically involves the reaction of 4-chlorophenol with phosphoryl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Bis(4-chlorophenyl) hydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form and .

Oxidation: It can be oxidized to form corresponding .

Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Oxidation: Oxidizing agents such as or .

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Hydrolysis: 4-chlorophenol and phosphoric acid.

Oxidation: Phosphate esters.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Bis(4-chlorophenyl) hydrogen phosphate is utilized in several scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: In studies involving enzyme inhibition and as a model compound for studying phosphate ester hydrolysis.

Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl) hydrogen phosphate involves its interaction with various molecular targets, primarily through its phosphate group. It can act as an inhibitor of enzymes that interact with phosphate esters, affecting biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the phenyl rings significantly alter the physicochemical behavior of phosphate esters:

Key Insights :

Enzymatic Activity (kcat/Km Ratios)

Environmental and Toxicological Data

- Chlorinated Compounds: Associated with bioaccumulation risks; similar to restricted substances like TNPP (tris(nonylphenyl) phosphite) .

- Alkylphenol Derivatives: Bis(4-octylphenyl) hydrogen phosphate flagged for structural alerts, though hazard confirmation requires further study .

Q & A

Q. Q1. What are the optimal synthetic routes for bis(4-chlorophenyl) hydrogen phosphate, and how can purity be validated?

Synthesis typically involves phosphorylation of 4-chlorophenol derivatives. A recommended method uses 4-chlorophenyl phosphorodichloridate (CAS 772-79-2) as a precursor, reacting with hydroxyl groups under controlled anhydrous conditions . Key steps include:

- Stepwise phosphorylation : Monitor reaction progress via in situ ³¹P NMR to track intermediate formation.

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethyl acetate.

- Purity validation : Employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm and mass spectrometry (ESI-MS) for molecular weight confirmation.

Advanced Research: Mechanistic Studies

Q. Q2. How does this compound interact with biological targets, such as kinases or phosphatases?

Mechanistic studies require competitive inhibition assays and molecular docking simulations :

- Kinase inhibition : Use in vitro kinase activity assays (e.g., ADP-Glo™ Kinase Assay) with recombinant enzymes like PKA or PKC. Compare IC₅₀ values against structurally related phosphate esters (e.g., diphenyl phosphate) to assess selectivity .

- Docking simulations : Utilize AutoDock Vina with crystal structures from the Protein Data Bank (PDB). Focus on electrostatic interactions between the 4-chlorophenyl groups and hydrophobic pockets in target enzymes .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q3. How do structural modifications (e.g., halogen substitution) influence the anti-leukemic activity of this compound derivatives?

SAR studies reveal:

- Chlorine positioning : Para-substitution (4-chloro) enhances cellular uptake compared to ortho- or meta-substituted analogs, likely due to improved lipophilicity (logP ~3.2 vs. ~2.8) .

- Phosphate ester stability : Replace hydrogen phosphate with methyl or ethyl esters to modulate hydrolytic stability. Assess stability in PBS (pH 7.4) via ³¹P NMR over 24 hours .

- Bioactivity correlation : Compare cytotoxicity (MTT assay) in leukemia cell lines (e.g., Jurkat, K562) with normal human fibroblasts (e.g., HFF-1) to establish therapeutic indices .

Advanced Research: Analytical Challenges

Q. Q4. How can researchers resolve contradictory data in chromatographic analysis of this compound degradation products?

Contradictions often arise from:

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate degradation products from complex biological matrices .

- Co-elution artifacts : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish isomers (e.g., 4-chloro vs. 2-chloro derivatives).

- Quantitative validation : Cross-validate results with ion chromatography (IC) for phosphate quantification and ICP-MS for chlorine content .

Basic Research: Stability and Storage

Q. Q5. What are the critical factors in maintaining the stability of this compound in long-term studies?

Key factors include:

- Temperature : Store at -20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles.

- Solvent selection : Dissolve in anhydrous DMSO or acetonitrile to minimize hydrolysis. Avoid aqueous buffers unless stabilized with chelating agents (e.g., EDTA) .

- Degradation monitoring : Perform monthly stability checks via HPLC-UV (retention time shift >5% indicates degradation).

Advanced Research: Environmental Detection

Q. Q6. What methodologies are recommended for detecting trace levels of this compound in environmental samples?

For environmental monitoring:

- Sample preparation : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (9:1 v/v) for soil/sediment samples .

- Detection : Apply GC-ECD (electron capture detector) for chlorinated derivatives or LC-HRMS (high-resolution MS) for accurate mass identification (mass error <2 ppm) .

- Quantification limits : Achieve LOQs of 0.1 ng/L in water using isotope dilution with ¹³C-labeled internal standards .

Advanced Research: Computational Modeling

Q. Q7. How can molecular dynamics (MD) simulations predict the aggregation behavior of this compound in aqueous systems?

Protocols include:

- Force field selection : Use CHARMM36 with modified parameters for phosphate-chlorophenyl interactions.

- Simulation setup : Run 100-ns trajectories in explicit water (TIP3P model) at 310 K. Analyze radial distribution functions (RDFs) to identify π-π stacking between aromatic rings .

- Validation : Compare simulated aggregation patterns with dynamic light scattering (DLS) data from experimental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.